molecular formula C4H7FN2O3 B13415908 2-Fluoroethyl N-methyl-N-nitrosocarbamate CAS No. 63982-15-0

2-Fluoroethyl N-methyl-N-nitrosocarbamate

Cat. No.: B13415908
CAS No.: 63982-15-0
M. Wt: 150.11 g/mol
InChI Key: XSUXEMCQFPVLQR-UHFFFAOYSA-N
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Description

2-Fluoroethyl N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates These compounds are characterized by the presence of a nitroso group (-N=O) attached to a carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl N-methyl-N-nitrosocarbamate typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow system. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, amines, and substituted carbamates .

Scientific Research Applications

2-Fluoroethyl N-methyl-N-nitrosocarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroethyl N-methyl-N-nitrosocarbamate involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to the inhibition of critical biological processes. This compound is known to target enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    N-Methyl-N-nitrosourea: Another nitrosocarbamate with similar biological activity.

    2-Chloroethyl N-methyl-N-nitrosocarbamate: A structurally related compound with a chloroethyl group instead of a fluoroethyl group.

Uniqueness: 2-Fluoroethyl N-methyl-N-nitrosocarbamate is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and its ability to penetrate biological membranes, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63982-15-0

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

IUPAC Name

2-fluoroethyl N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C4H7FN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3

InChI Key

XSUXEMCQFPVLQR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCCF)N=O

Origin of Product

United States

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